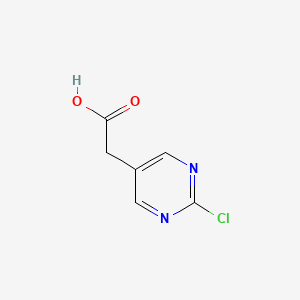

2-(2-Chloropyrimidin-5-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloropyrimidin-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-6-8-2-4(3-9-6)1-5(10)11/h2-3H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXDHXIGIYSSPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933685-81-5 | |

| Record name | 2-(2-chloropyrimidin-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Chloropyrimidin 5 Yl Acetic Acid

Direct Synthetic Approaches

Direct approaches to 2-(2-chloropyrimidin-5-yl)acetic acid are focused on efficiently introducing the acetic acid moiety onto a pre-formed 2-chloropyrimidine (B141910) ring.

Nucleophilic Substitution Reactions in Pyrimidine (B1678525) Synthesis

While direct nucleophilic substitution on the pyrimidine ring to form the acetic acid side chain is not a primary route, the synthesis of key precursors often relies on such reactions. For instance, the synthesis of 2-chloropyrimidine itself can be accomplished from 2-aminopyrimidine (B69317) via a Sandmeyer-type reaction. In this process, the amino group is diazotized with sodium nitrite (B80452) in hydrochloric acid, and the resulting diazonium salt is subsequently displaced by a chloride ion. orgsyn.org

A more direct application of nucleophilic substitution is the preparation of 2-(2-chloropyrimidin-5-yl)acetonitrile (B12331203), a direct precursor to the target acid. This can be achieved by reacting 2-chloro-5-(chloromethyl)pyrimidine (B173279) or 2-chloro-5-(bromomethyl)pyrimidine with a cyanide salt, such as sodium or potassium cyanide. The halide on the methyl group is displaced by the cyanide nucleophile to form the C-C bond of the acetonitrile.

| Starting Material | Reagent | Product | Reaction Type |

| 2-Chloro-5-(chloromethyl)pyrimidine | NaCN or KCN | 2-(2-Chloropyrimidin-5-yl)acetonitrile | Nucleophilic Substitution |

Direct Acylation Strategies

Direct acylation of the 2-chloropyrimidine ring at the 5-position to introduce the acetic acid side chain is challenging due to the electron-deficient nature of the pyrimidine ring, which makes it less susceptible to Friedel-Crafts type acylation reactions. However, related cross-coupling reactions can achieve a similar outcome. Palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira reactions, are powerful tools for forming C-C bonds on heterocyclic systems. wikipedia.orgrug.nl

For example, a Heck reaction could potentially be employed by coupling 2-chloro-5-bromopyrimidine with an acrylic acid derivative, such as ethyl acrylate. researchgate.net Subsequent reduction of the resulting double bond and hydrolysis of the ester would yield the desired acetic acid.

A Sonogashira coupling approach could involve the reaction of 2-chloro-5-bromopyrimidine with a protected alkyne, such as trimethylsilylacetylene. wikipedia.org The resulting alkyne could then be subjected to oxidative cleavage or hydration to furnish the acetic acid moiety.

Multi-Step Synthetic Routes

Multi-step syntheses provide a more versatile approach to this compound, allowing for the construction of the molecule from more readily available starting materials through a series of transformations.

Protection and Deprotection Strategies in Complex Synthesis

In more complex syntheses, protecting groups may be necessary to mask reactive functional groups while other parts of the molecule are being modified. For instance, if a synthesis starts from a pyrimidine with multiple reactive sites, a protecting group could be used to temporarily block one site while a reaction is carried out at another. Given the stability of the 2-chloro substituent under many reaction conditions, protection of this group is often not required. However, if other sensitive functional groups are present on the pyrimidine ring during the synthesis, their protection might be essential.

Functional Group Interconversions Leading to this compound

A common and effective strategy for the synthesis of this compound involves the preparation of a precursor molecule containing a functional group that can be readily converted to a carboxylic acid.

One of the most direct methods is the hydrolysis of a nitrile or an ester. Both ethyl 2-(2-chloropyrimidin-5-yl)acetate and 2-(2-chloropyrimidin-5-yl)acetonitrile are known precursors. uni.lusigmaaldrich.com The ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Similarly, the nitrile can be hydrolyzed, typically under strong acidic or basic conditions with heating, to afford the target carboxylic acid.

| Precursor | Reagents | Product |

| Ethyl 2-(2-chloropyrimidin-5-yl)acetate | H₃O⁺ or OH⁻, H₂O | This compound |

| 2-(2-Chloropyrimidin-5-yl)acetonitrile | H₃O⁺ or OH⁻, H₂O, heat | This compound |

Another viable multi-step route is the oxidation of a primary alcohol. (2-Chloropyrimidin-5-yl)methanol can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or under milder conditions using reagents like pyridinium (B92312) chlorochromate (PCC) followed by a Jones oxidation. synquestlabs.com

| Precursor | Oxidizing Agent | Product |

| (2-Chloropyrimidin-5-yl)methanol | KMnO₄ or H₂CrO₄ | This compound |

The precursor, (2-chloropyrimidin-5-yl)methanol, can be prepared from 2-chloropyrimidine-5-carboxylic acid by reduction. synquestlabs.com

Related Pyrimidine Synthesis Principles

For the synthesis of substituted pyrimidines, the choice of starting materials is crucial. For example, 2-aminopyrimidine can be synthesized and then converted to 2-chloropyrimidine. orgsyn.org Halogenation of the pyrimidine ring is also a key transformation. For instance, 5-bromopyrimidines can be prepared, which are then versatile intermediates for cross-coupling reactions. A one-step method for the synthesis of 5-bromo-2-chloropyrimidine (B32469) from 2-hydroxypyrimidine (B189755) has been reported. google.com Furthermore, the conversion of hydroxypyrimidines to chloropyrimidines is a standard procedure, often employing reagents like phosphorus oxychloride (POCl₃). google.com

These fundamental principles of pyrimidine chemistry underpin the various synthetic routes to this compound and its precursors.

Condensation Reactions in Pyrimidine Derivatives

The initial step is the deprotonation of diethyl malonate using a base, such as sodium ethoxide, to form a nucleophilic enolate. masterorganicchemistry.com This enolate then undergoes a nucleophilic substitution reaction with a 5-halo-2-chloropyrimidine. The subsequent hydrolysis of the resulting diester to a dicarboxylic acid, followed by decarboxylation upon heating, yields the desired this compound. wikipedia.org

Another relevant condensation reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgtandfonline.com While not a direct route to the acetic acid derivative, it is a fundamental C-C bond-forming reaction in heterocyclic chemistry. For instance, a 5-formylpyrimidine could potentially be condensed with a compound like malonic acid, which under certain conditions (the Doebner modification), can lead to a substituted acrylic acid that could be subsequently reduced to the acetic acid derivative. organic-chemistry.org

Table 1: Key Condensation Reactions in Pyrimidine Synthesis

| Reaction Name | Key Reactants | Catalyst/Reagents | Product Type |

| Malonic Ester Synthesis | 5-Halo-2-chloropyrimidine, Diethyl malonate | Sodium ethoxide, H3O+, Heat | Substituted acetic acid |

| Knoevenagel Condensation | Pyrimidine-5-carboxaldehyde, Active methylene compound | Basic amine (e.g., piperidine) | α,β-Unsaturated carbonyl compound |

Acid-Catalyzed Synthesis of Pyrimidine Structures

Acid catalysis plays a crucial role in the fundamental synthesis of the pyrimidine ring itself, which is the core of the target molecule. While direct acid-catalyzed synthesis of this compound from simpler precursors is not widely documented, the principles of acid catalysis are foundational to creating the pyrimidine scaffold.

One of the classical methods for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. google.com This reaction can be facilitated by acid. Similarly, the Biginelli reaction, a one-pot multicomponent reaction, can produce dihydropyrimidinones under acidic conditions, which can then be further modified.

In the context of modifying existing pyrimidine structures, acid catalysis can be involved in various transformations. For instance, the hydrolysis of ester or nitrile groups to a carboxylic acid is a common acid-catalyzed process. If a precursor to the acetic acid moiety, such as a 5-cyanomethyl or 5-ethoxycarbonylmethyl group, were present on the 2-chloropyrimidine ring, its conversion to the final carboxylic acid would typically be achieved through acid-catalyzed hydrolysis.

Furthermore, acid-catalyzed esterification is a fundamental laboratory reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form an ester. libretexts.org While this is the reverse of the final step in many synthetic routes to carboxylic acids, it highlights the importance of acid catalysis in the manipulation of carboxylic acid derivatives.

Table 2: Examples of Acid-Catalyzed Reactions in Heterocyclic Synthesis

| Reaction Type | Reactants | Catalyst | Significance |

| Pinner Synthesis | β-Dicarbonyl compound, Amidine | Acid | Formation of the core pyrimidine ring. |

| Ester Hydrolysis | Ester derivative | Strong acid (e.g., HCl, H2SO4) | Conversion of an ester precursor to the final carboxylic acid. |

| Esterification | Carboxylic acid, Alcohol | Strong acid (e.g., H2SO4) | Formation of ester derivatives from carboxylic acids. libretexts.org |

Methodologies for Preparing 2-Chloropyrimidine Precursors

The synthesis of this compound is critically dependent on the availability of appropriately substituted 2-chloropyrimidine precursors. There are several established methods for the preparation of 2-chloropyrimidines.

One of the most common methods is the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction. orgsyn.orggoogle.comgoogle.com In this procedure, 2-aminopyrimidine is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form a diazonium salt. orgsyn.org This intermediate is then decomposed in the presence of a chloride source, often copper(I) chloride or by using a high concentration of hydrochloric acid, to yield 2-chloropyrimidine. orgsyn.orggoogle.com The yields of this reaction can be variable and are sensitive to the reaction conditions. google.com

Another widely used method is the chlorination of 2-hydroxypyrimidine (which exists in equilibrium with its tautomer, 2-pyrimidinone) using a chlorinating agent such as phosphorus oxychloride (POCl3). orgsyn.orgnih.gov This reaction is often carried out at elevated temperatures, sometimes in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the generated HCl. nih.govjapsonline.com Solvent-free conditions using equimolar amounts of POCl3 have also been developed for a more environmentally friendly and scalable process. nih.gov

Table 3: Comparison of 2-Chloropyrimidine Synthesis Methods

| Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| 2-Aminopyrimidine | Sodium nitrite, Hydrochloric acid | Low temperature (0 to -15 °C) orgsyn.org | Readily available starting material. | Can produce byproducts, yields can be moderate. google.com |

| 2-Hydroxypyrimidine | Phosphorus oxychloride (POCl3) | High temperature, optional base nih.gov | Generally good yields, applicable to various substituted pyrimidines. | POCl3 is corrosive and requires careful handling. |

Chemical Reactivity and Transformation Studies of 2 2 Chloropyrimidin 5 Yl Acetic Acid

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The chlorine atom at the C2 position of the pyrimidine ring in 2-(2-chloropyrimidin-5-yl)acetic acid is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens. A variety of nucleophiles can displace the chloride, leading to a diverse range of 2-substituted pyrimidine derivatives.

Studies on analogous 2-chloropyrimidine (B141910) systems have demonstrated successful substitutions with a range of nucleophiles, including amines, alkoxides, and thiols. For instance, the reaction of 2-amino-4-chloropyrimidine (B19991) derivatives with various substituted amines under microwave irradiation in the presence of a base like triethylamine (B128534) proceeds efficiently to yield the corresponding 2-amino-4-(substituted-amino)-pyrimidine derivatives. nih.gov Similarly, reactions of 2-chloro-4,6-dimethylpyrimidine (B132427) with anilines under microwave conditions have been reported to give 2-anilinopyrimidines. researchgate.net While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of 2-chloropyrimidines suggests that similar transformations are feasible.

The table below illustrates the expected nucleophilic substitution reactions based on the known reactivity of analogous compounds.

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

| Primary/Secondary Amine (R¹R²NH) | Base (e.g., Et₃N), Solvent (e.g., Propanol), Heat | 2-(2-(R¹R²-amino)pyrimidin-5-yl)acetic acid |

| Alcohol (R-OH) | Strong Base (e.g., NaH), Solvent (e.g., THF) | 2-(2-(Alkoxy)pyrimidin-5-yl)acetic acid |

| Thiol (R-SH) | Base (e.g., NaH), Solvent (e.g., DMF) | 2-(2-(Alkylthio)pyrimidin-5-yl)acetic acid |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound provides another handle for chemical modification, primarily through esterification and decarboxylation reactions.

Esterification Reactions and Ester Derivative Formation

The carboxylic acid can be readily converted to its corresponding esters through various standard esterification methods. Acid-catalyzed esterification, often employing an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride, followed by reaction with an alcohol.

The synthesis of various 2-substituted pyrimidine-5-carboxylic esters has been achieved through methods that build the pyrimidine ring, highlighting the accessibility of this class of compounds. nih.gov While specific studies detailing the esterification of this compound with a range of alcohols are not prevalent in the literature, the principles of esterification are well-established.

The following table outlines the expected outcomes of esterification with different simple alcohols.

| Alcohol | Catalyst/Conditions | Expected Ester Derivative |

| Methanol | H₂SO₄ (cat.), Heat | Methyl 2-(2-chloropyrimidin-5-yl)acetate |

| Ethanol | H₂SO₄ (cat.), Heat | Ethyl 2-(2-chloropyrimidin-5-yl)acetate |

| n-Propanol | H₂SO₄ (cat.), Heat | n-Propyl 2-(2-chloropyrimidin-5-yl)acetate |

Decarboxylation Pathways

The decarboxylation of heteroaryl acetic acids is a known transformation, although the conditions required can vary significantly depending on the nature of the heterocyclic ring and its substituents. For pyrimidine acetic acids, studies on related structures such as 5-carboxycytosine (5caC) and 5-carboxyuracil (5caU) show that decarboxylation can occur, albeit under forcing conditions in the absence of a catalyst. nih.gov For instance, the decomposition of 5caC in a neutral solution at 150 °C leads to cytosine. nih.gov The decarboxylation of pyridinecarboxylic acids has also been studied, with the rate being influenced by pH. cdnsciencepub.com The mechanism often involves the formation of a zwitterionic intermediate. masterorganicchemistry.com While specific decarboxylation studies on this compound are not readily found, it is anticipated that under thermal conditions or with specialized catalysts, the loss of carbon dioxide to form 2-chloro-5-methylpyrimidine (B1361109) could be achieved.

Reactivity of the Chloropyrimidine System

The chloropyrimidine core of the molecule exhibits a range of reactivities beyond simple nucleophilic substitution at the chloro-substituted carbon.

Substitution Reactions on the Pyrimidine Ring

As discussed in Section 3.1, the primary substitution reaction on the pyrimidine ring of this compound is the nucleophilic displacement of the C2-chloro group. The electron-deficient nature of the pyrimidine ring facilitates this SNAr reaction. The reactivity of chloropyrimidines is well-established, with 2-chloropyrimidine being significantly more reactive than chloropyrazine towards amination. researchgate.net The reaction of 2-amino-4-chloropyrimidine with various amines demonstrates the feasibility of these substitutions. nih.govmdpi.com These reactions typically proceed in good yields, often accelerated by microwave irradiation. nih.govresearchgate.net

Oxidation and Reduction Transformations of Analogous Structures

The chloropyrimidine system and the acetic acid side chain can potentially undergo both oxidation and reduction reactions.

Reduction: The chloro group on the pyrimidine ring can be removed via catalytic hydrogenation. This reductive dehalogenation is a common strategy in pyrimidine chemistry. For example, 2-amino-4-chloropyrimidine can be reduced using metallic zinc in an aqueous alkaline medium.

Oxidation: The acetic acid side chain is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize the methylene (B1212753) group of the acetic acid moiety, although the stability of the pyrimidine ring under such harsh conditions would need to be considered. The oxidation of pyrimidine nucleosides by osmium tetroxide has been reported, indicating that the pyrimidine ring itself can be modified under specific oxidative conditions.

The following table summarizes potential oxidation and reduction transformations based on analogous systems.

| Transformation | Reagent/Conditions | Expected Product |

| Reduction (Dechlorination) | H₂, Pd/C, Base (e.g., MgO) | 2-(Pyrimidin-5-yl)acetic acid |

| Oxidation (Side Chain) | KMnO₄, Heat | 2-Chloro-5-carboxypyrimidine |

Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound, possessing both an electrophilic pyrimidine ring and a nucleophilic/electrophilic acetic acid side chain, makes it an ideal precursor for a variety of intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. These reactions are crucial for the synthesis of compounds with potential pharmaceutical applications.

One of the primary applications of this compound is in the synthesis of thieno[2,3-d]pyrimidines . These fused systems can be prepared through the reaction of this compound derivatives with appropriate sulfur-containing reagents. The general strategy involves the formation of a thiophene (B33073) ring fused to the pyrimidine core. nih.govresearchgate.netscielo.brsemanticscholar.org

Similarly, this acetic acid derivative serves as a key starting material for the synthesis of pyrazolo[4,3-d]pyrimidines . These are typically formed through cyclocondensation reactions with hydrazine (B178648) derivatives. The acetic acid side chain, often after conversion to a more reactive form like an ester or acyl chloride, reacts with the hydrazine to form a pyrazolone (B3327878) ring fused to the pyrimidine. ekb.egnih.govnih.govresearchgate.net The reaction of the corresponding 2-hydrazinopyrimidin-4-one with reagents like formic acid or acetic acid can also lead to the formation of triazolopyrimidine systems. researchgate.net

Furthermore, derivatives of this compound can be utilized in the synthesis of other fused systems. For instance, reaction with dinucleophiles can lead to the formation of various bicyclic and polycyclic heterocyclic compounds. The specific outcome of these reactions is highly dependent on the nature of the reacting partner and the reaction conditions employed.

Reaction Mechanisms in Pyrimidine Chemistry

The diverse reactivity of this compound is governed by several fundamental reaction mechanisms inherent to pyrimidine chemistry and carboxylic acid derivatives.

Nucleophilic Acyl Substitution

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group. echemi.com

For instance, the acid can be converted to a more reactive acyl chloride , 2-(2-chloropyrimidin-5-yl)acetyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. This acyl chloride is a highly reactive electrophile that readily reacts with a wide range of nucleophiles, such as alcohols to form esters, and amines to form amides. This transformation is a common first step in many synthetic sequences to facilitate subsequent reactions.

The general mechanism for nucleophilic acyl substitution is depicted below:

Nucleophilic attack: The nucleophile adds to the carbonyl carbon of the acyl group.

Formation of a tetrahedral intermediate: A short-lived intermediate is formed where the carbonyl carbon is sp3 hybridized.

Elimination of the leaving group: The carbonyl group is reformed, and the leaving group is expelled.

The reactivity of the acyl derivative is crucial, with acyl chlorides being significantly more reactive than the parent carboxylic acid.

Acid-Catalyzed Pathways

Acid catalysis plays a significant role in many reactions involving this compound and its derivatives. Acids can activate both the pyrimidine ring and the carboxylic acid functional group. nih.gov

In the context of cyclization reactions, an acid catalyst can protonate one of the nitrogen atoms of the pyrimidine ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This is a key step in certain intramolecular cyclization processes where a nucleophilic part of the molecule attacks the pyrimidine ring.

For reactions involving the carboxylic acid group, acid catalysis can facilitate esterification or amidation by protonating the carbonyl oxygen, thereby making the carbonyl carbon more electrophilic and more reactive towards weaker nucleophiles. Acetic acid is often used as a solvent and catalyst in these transformations, promoting both solubility and reactivity. mdpi.com

Intermolecular and Intramolecular Nucleophilic Attacks

The structure of this compound allows for both intermolecular and intramolecular nucleophilic attacks, which are fundamental to its utility in synthesis.

Intermolecular nucleophilic attacks are common, where an external nucleophile reacts with the molecule. A prime example is the displacement of the chlorine atom at the C2 position of the pyrimidine ring. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the two ring nitrogens. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion, providing a versatile method for introducing diverse functional groups.

Intramolecular nucleophilic attacks are the basis for many of the ring-forming reactions discussed in section 3.4. After initial reaction at the acetic acid side chain, a newly introduced nucleophilic center can attack the electrophilic C2 position of the pyrimidine ring, leading to the formation of a new fused ring. For example, reaction with a hydrazine derivative can form a hydrazide, which can then undergo intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the C2 position, displacing the chlorine and forming a pyrazolo[4,3-d]pyrimidine ring system.

Intramolecular Friedel-Crafts-type reactions are also a possibility under certain conditions. masterorganicchemistry.comnih.govnih.gov If the acetic acid side chain is converted to an acyl chloride and an appropriate aromatic moiety is present in the molecule, an intramolecular acylation can occur, leading to the formation of a new carbocyclic ring fused to the pyrimidine.

Derivatization Strategies and Analogue Synthesis

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid moiety is a primary site for derivatization, enabling the creation of esters, amides, and bioconjugates through well-established synthetic protocols.

Ester and Amide Analogues

The transformation of the carboxylic acid group of 2-(2-chloropyrimidin-5-yl)acetic acid into ester and amide functionalities is a fundamental strategy for creating analogues. These derivatives are synthesized through standard organic chemistry reactions.

Esterification is typically achieved by reacting the parent acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species, such as an acyl chloride. The acyl chloride, formed by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, readily reacts with alcohols to yield the corresponding esters in high purity.

Amidation follows a similar pathway. The carboxylic acid can be directly coupled with a primary or secondary amine using peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the more reactive acyl chloride intermediate can be reacted with an amine, often in the presence of a non-nucleophilic base, to form the stable amide bond. These methods are highly versatile, allowing for the introduction of a wide range of substituents on the nitrogen atom of the amide. For instance, reactions with various amines can produce a library of N-substituted amide derivatives.

| Derivative Type | Synthetic Method | Key Reagents |

| Ester | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Ester | Acyl Chloride Route | Thionyl Chloride (SOCl₂), Alcohol |

| Amide | Direct Coupling | Amine, Coupling Agent (e.g., EDC, DCC) |

| Amide | Acyl Chloride Route | Thionyl Chloride (SOCl₂), Amine, Base |

Conjugation Strategies with Biological Molecules

The carboxylic acid function of this compound is an ideal handle for conjugation with biological molecules, such as amino acids and peptides. This strategy is a cornerstone of medicinal chemistry for creating hybrid molecules that may possess enhanced biological properties. nih.govmdpi.com The conjugation process typically involves forming a stable amide linkage between the pyrimidine (B1678525) derivative and the free amino group of an amino acid or a peptide. nih.gov

Standard peptide coupling protocols are employed for this purpose. The reaction is mediated by coupling agents like DCC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activate the carboxylic acid to facilitate the nucleophilic attack from the amine. mdpi.com This creates a new molecule that combines the structural features of the pyrimidine heterocycle with the biochemical properties of the amino acid or peptide. nih.gov Such "peptide-heterocycle hybrids" are explored for their potential to improve cell permeability, target specificity, or metabolic stability. nih.govmdpi.com

Modifications on the Pyrimidine Ring System

The pyrimidine ring itself, particularly the 2-chloro substituent, offers a second major site for synthetic elaboration, enabling the introduction of new functional groups or the construction of more complex fused ring systems.

Introduction of New Substituents via Substitution Reactions

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of the chloride ion by a variety of nucleophiles, leading to a diverse range of 2-substituted pyrimidine derivatives. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates this reaction.

Common nucleophiles used in these reactions include:

Amines: Reaction with primary or secondary amines introduces amino substituents at the C2 position.

Alcohols: Alkoxides or phenoxides can displace the chlorine to form ethers.

Thiols: Thiolates react to yield thioethers.

This substitution is a powerful tool for modifying the core structure and is often used in the synthesis of biologically active compounds. For example, reacting the 2-chloropyrimidine (B141910) core with an amino alcohol like prolinol can furnish the corresponding 2-substituted product, demonstrating the utility of this approach.

| Nucleophile | Reagent Type | Product Functional Group |

| Amine | R-NH₂ or R₂NH | 2-Amino-pyrimidine |

| Alcohol | R-OH / Base | 2-Alkoxy-pyrimidine |

| Thiol | R-SH / Base | 2-Thioether-pyrimidine |

Design and Synthesis of Fused Pyrimidine Systems

The this compound scaffold can be used to construct fused heterocyclic systems, where another ring is built onto the pyrimidine core. nih.gov These fused systems, such as thienopyrimidines or thiazolopyrimidines, often exhibit distinct chemical and biological properties compared to their monocyclic precursors. uni.lu

One common strategy involves cyclocondensation reactions. For example, the synthesis of thiazolo[3,2-a]pyrimidine derivatives can be achieved through multi-step sequences that utilize the reactivity of the pyrimidine core. A pyrimidine derivative can undergo a cyclocondensation reaction with reagents like chloroacetic acid to form a fused thiazole (B1198619) ring system. Microwave-assisted synthesis has been shown to be an effective method for preparing such fused compounds efficiently. bldpharm.com The specific design of the synthetic route dictates which atoms of the pyrimidine ring and its substituents participate in the new ring formation.

Heterocyclic Compound Development from this compound Precursors

Beyond simple derivatization, this compound serves as a foundational building block for synthesizing entirely new heterocyclic rings that are attached to the pyrimidine moiety. In these syntheses, the acetic acid side chain is the primary reactive center for building the new ring.

A versatile approach involves converting the carboxylic acid into a more reactive intermediate, such as an acid hydrazide (by reacting with hydrazine (B178648) hydrate). This hydrazide is a key precursor for a variety of heterocyclic systems. For example:

Pyrazoles: Reaction of the corresponding chalcones (derived from the acetylpyrimidine intermediate) with hydrazine can yield pyrazoline derivatives. nextpeptide.com

Oxadiazoles and Thiadiazoles: The acid hydrazide can be cyclized with reagents like carbon disulfide or phosgene (B1210022) derivatives to form five-membered oxadiazole or thiadiazole rings.

This strategy effectively uses the starting material to construct more elaborate molecules where a new heterocyclic ring is appended to the pyrimidine core via the C5-acetic acid linker. nextpeptide.com

Structural Variation in Drug Design Relevant to this compound

The strategic modification of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For a molecule such as this compound, its structure offers several key points for derivatization. These include the carboxylic acid moiety, the pyrimidine ring, and the chlorine substituent. Research into related pyrimidine-based compounds provides a framework for understanding how structural variations of this molecule could be approached in drug design.

The pyrimidine core is a well-established scaffold in medicinal chemistry, notably in the development of kinase inhibitors. For instance, series of 2-amino-4-aryl-5-chloropyrimidines have been investigated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and cyclin-dependent kinase 1 (CDK1). nih.gov Similarly, 2,4-disubstituted pyrimidine derivatives have been synthesized and evaluated as dual inhibitors of cholinesterase and amyloid-β (Aβ) aggregation, highlighting the versatility of the pyrimidine ring in targeting diverse biological entities. nih.gov These examples underscore the potential of the this compound scaffold in developing novel therapeutic agents.

Derivatization strategies for this compound can be systematically explored by modifying its distinct chemical features. The primary points of modification are the carboxylic acid group and the reactive chloro-substituent on the pyrimidine ring.

One common strategy involves the conversion of the carboxylic acid to a variety of amides. This transformation can be achieved by reacting this compound with a diverse range of amines. The resulting N-substituted 2-(2-chloropyrimidin-5-yl)acetamides can explore new binding interactions with a biological target, potentially improving potency and selectivity. The nature of the substituent on the amide nitrogen can be varied to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. For example, the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives from 2-chloro-N-substituted-acetamides demonstrates a feasible synthetic route for such modifications. nih.gov

Another key site for structural variation is the chlorine atom at the C2 position of the pyrimidine ring. This halogen can be displaced through nucleophilic aromatic substitution reactions. A variety of nucleophiles, including amines, alcohols, and thiols, can be introduced at this position. This allows for the incorporation of a wide array of functional groups, significantly expanding the chemical space around the pyrimidine core. For instance, studies on 2,4-disubstituted pyrimidines have shown that substitution at the C2 position with different cyclic amines, such as pyrrolidine (B122466) or 4-methylpiperidine, can significantly influence inhibitory activity and selectivity against cholinesterases. nih.gov

Furthermore, the combination of modifications at both the carboxylic acid and the C2-chloro position can lead to a vast library of analogues. The following tables illustrate hypothetical derivatization strategies based on established synthetic methodologies for related compounds.

Table 1: Hypothetical Amide Derivatives of this compound

This table outlines potential amide derivatives that could be synthesized from this compound and various amines. The R group represents the substituent introduced from the corresponding amine.

| Compound ID | R Group (from R-NH₂) | Potential Therapeutic Target Area |

| A-1 | Benzyl | Kinase Inhibition |

| A-2 | 4-Fluorobenzyl | Kinase Inhibition |

| A-3 | 2-Phenylethyl | G-protein Coupled Receptors |

| A-4 | Cyclohexyl | Protease Inhibition |

| A-5 | Morpholinoethyl | Kinase Inhibition |

This table is illustrative and based on general principles of medicinal chemistry.

Table 2: Hypothetical Derivatives from Substitution of the 2-Chloro Group

This table illustrates potential derivatives resulting from the nucleophilic substitution of the chlorine atom on the pyrimidine ring with various nucleophiles (Nu).

| Compound ID | Nucleophile (Nu-H) | Resulting C2-Substituent | Potential Therapeutic Target Area |

| B-1 | Aniline (B41778) | -NHPh | Kinase Inhibition |

| B-2 | 4-Methoxyphenol | -O-(4-OMe-Ph) | Anti-inflammatory |

| B-3 | Pyrrolidine | N-pyrrolidinyl | Cholinesterase Inhibition nih.gov |

| B-4 | Ethanethiol | -SEt | Antiviral |

| B-5 | Morpholine | N-morpholinyl | Kinase Inhibition |

This table is illustrative and based on established reactivity of chloropyrimidines. nih.gov

The development of structure-activity relationships (SAR) is crucial in guiding the optimization of lead compounds. For derivatives of this compound, SAR studies would involve systematically synthesizing and testing analogues to determine the effect of each structural modification on biological activity. For example, in a series of 2-aminopyrimidine-based LSD1 inhibitors, structural optimization based on an existing drug scaffold led to compounds with significantly increased inhibitory potential. nih.gov This highlights the power of iterative design and synthesis in drug discovery. Molecular modeling and docking studies can also be employed to rationalize the observed SAR and to predict the binding modes of new analogues, further guiding the design process.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electron distribution, stability, and reactivity of a chemical structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT calculations can determine a molecule's optimized geometry, vibrational frequencies, and various electronic properties.

For pyrimidine (B1678525) derivatives, DFT calculations are commonly performed using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G. nih.govnih.govresearchgate.net Such studies on related chloropyrimidines have been used to determine their standard molar enthalpies of formation in the gaseous state. nih.gov For 2-(2-Chloropyrimidin-5-yl)acetic acid, a DFT study would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic properties can be calculated.

If such a study were conducted, the resulting data could be presented as follows:

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | Hypothetical Value | Hartrees |

| Dipole Moment | Hypothetical Value | Debye |

| Polarizability | Hypothetical Value | a.u. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability, whereas a small gap indicates a more reactive molecule. nih.gov

An FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO. The spatial distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack. For instance, the analysis would show how the electron-withdrawing chloro and pyrimidinyl groups, along with the carboxylic acid function, influence the electronic distribution and reactivity of the molecule. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Hypothetical Value | Indicates regions of high electron density, likely sites for electrophilic attack. |

| LUMO | Hypothetical Value | Indicates regions of low electron density, likely sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Hypothetical Value | Reflects the chemical reactivity and kinetic stability of the molecule. |

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is governed by a complex interplay of noncovalent interactions. mdpi.com Understanding these interactions is critical for predicting the physical properties of a crystalline material.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts and their relative strengths. mdpi.com Red spots on a dnorm map, for example, indicate close intermolecular contacts, often corresponding to hydrogen bonds. nih.gov Studies on other pyrimidine derivatives have used this method to analyze how molecules are held together in the crystal, identifying key interactions like H⋯H, N⋯H, and C⋯H contacts. nih.gov

Beyond Hirshfeld analysis, other methods can be used to study noncovalent interactions (NCI). unam.mx Reduced Density Gradient (RDG) analysis is a powerful technique that identifies and visualizes the nature and strength of noncovalent interactions in real space, such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.gov These interactions play a crucial role in the stability and structure of molecular crystals. rsc.org For this compound, with its potential for hydrogen bonding via the carboxylic acid group and halogen bonding via the chlorine atom, an NCI study would be particularly insightful for understanding its solid-state architecture. rsc.org

Table 3: Potential Intermolecular Contacts for this compound from Hirshfeld Surface Analysis This table is for illustrative purposes only and lists potential interactions. Percentages are hypothetical.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | Hypothetical Value | Represents the most frequent, though weaker, van der Waals contacts. |

| O···H/H···O | Hypothetical Value | Indicates hydrogen bonding involving the carboxylic acid group. |

| N···H/H···N | Hypothetical Value | Corresponds to interactions with the pyrimidine ring nitrogen atoms. |

| Cl···H/H···Cl | Hypothetical Value | Represents halogen-hydrogen contacts. |

| C···H/H···C | Hypothetical Value | Involves contacts with the aromatic and aliphatic C-H groups. |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be employed to investigate the pathways of chemical reactions, providing a detailed, step-by-step understanding of how reactants are converted into products. By calculating the energies of reactants, transition states, intermediates, and products, a reaction's energy profile can be constructed.

For this compound, computational modeling could be used to explore various synthetic routes or decomposition pathways. For example, studies on other pyrimidines have investigated reaction mechanisms, such as condensations or cycloadditions, to understand how different reactants lead to the final product. nih.govoup.com Such a study on the target compound could clarify the role of catalysts, predict potential byproducts, and optimize reaction conditions by identifying the rate-limiting step (the transition state with the highest energy).

Prediction of Spectroscopic Properties

No published research articles were identified that specifically report the theoretical prediction of spectroscopic properties (such as IR, NMR, or UV-Vis spectra) for this compound using computational methods like Density Functional Theory (DFT) or other quantum chemical calculations.

Global Reactivity Indices

Similarly, there is a lack of available data from computational studies on the global reactivity indices of this compound. Information regarding its chemical potential, hardness, electrophilicity, and other reactivity descriptors derived from frontier molecular orbitals (HOMO and LUMO) has not been reported in the searched scientific literature.

Role As a Synthetic Building Block and Precursor in Advanced Research

Application in Organic Synthesis

2-(2-Chloropyrimidin-5-yl)acetic acid is a valuable reagent in organic synthesis, primarily serving as a scaffold for the construction of more complex molecules. The presence of both a chloro-substituent on the pyrimidine (B1678525) ring and a carboxylic acid group allows for a variety of chemical transformations. Synthetic chemists utilize these reactive sites to build diverse molecular architectures.

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. This includes reactions with amines, alcohols, and thiols to form substituted aminopyrimidines, alkoxypyrimidines, and thiopyrimidines, respectively. Furthermore, the carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol, providing another avenue for molecular diversification. These reactions are fundamental in creating libraries of compounds for various screening purposes.

Precursor in Pharmaceutical Research and Drug Development

The pyrimidine core is a common feature in many biologically active molecules, making this compound a significant precursor in pharmaceutical research and drug development. Its derivatives have been investigated for a range of therapeutic applications.

One notable area of research is the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The pyrimidine scaffold can be elaborated to create potent and selective kinase inhibitors. For instance, the 2-chloro group can be displaced by an aniline (B41778) derivative, a common structural motif in many kinase inhibitors that target the ATP-binding site of the enzyme.

Additionally, pyrimidine derivatives synthesized from this precursor have been explored as dipeptidyl peptidase-IV (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes. The structural framework provided by this compound allows for the design of molecules that can fit into the active site of the DPP-4 enzyme.

Utility in Agrochemical Design and Synthesis

The development of novel fungicides and herbicides is another significant application of pyrimidine-based compounds, and this compound serves as a key starting material in this field. nih.govfrontiersin.org The pyrimidine ring is a well-established toxophore in many commercial agrochemicals. nih.gov

Researchers have synthesized series of novel pyrimidine derivatives and evaluated their fungicidal activities against various plant pathogens. nih.govfrontiersin.org For example, new pyrimidine compounds have shown efficacy against fungi like Botrytis cinerea and Phomopsis sp. frontiersin.org The synthetic versatility of this compound allows for the systematic modification of the pyrimidine core to optimize biological activity and spectrum against target pests. The goal is to develop new agrochemicals with improved efficacy, lower toxicity to non-target organisms, and novel modes of action to combat resistance. nih.gov

| Target Pathogen | Example of Active Derivative Class | Reference |

| Botryosphaeria dothidea | Pyrimidine derivatives with amide moiety | frontiersin.org |

| Phomopsis sp. | Pyrimidine derivatives with amide moiety | frontiersin.org |

| Botrytis cinerea | Pyrimidine derivatives with amide moiety | frontiersin.org |

| Various phytopathogenic fungi | Novel pyrimidine derivatives | nih.gov |

Exploration in Material Science for Novel Compound Generation

While the primary applications of this compound are in the life sciences, its potential in material science is an emerging area of interest. The rigid, aromatic pyrimidine core, combined with the potential for functionalization at both the chloro and acid positions, makes it an attractive building block for the synthesis of novel organic materials.

The ability to introduce different functional groups allows for the tuning of properties such as luminescence, conductivity, and thermal stability. For example, pyrimidine derivatives have been investigated for their fluorescent properties. The incorporation of this compound into larger polymeric structures or coordination complexes could lead to the development of new materials with applications in areas like organic light-emitting diodes (OLEDs) or sensors. Research in this domain is still in its early stages but holds promise for the generation of innovative materials with unique electronic and photophysical properties.

Role as a Chemical Intermediate for Active Pharmaceutical Ingredients (APIs)

A critical role of this compound is its function as a chemical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). researchgate.net APIs are the biologically active components of a drug product. The journey from a simple starting material to a complex API often involves multiple synthetic steps, and intermediates like this compound are crucial components of this process. researchgate.net

Its utility as an intermediate stems from its pre-functionalized structure, which allows for efficient and convergent synthetic strategies. Pharmaceutical companies and contract manufacturing organizations utilize such intermediates to streamline the production of drug candidates in clinical trials and for commercial supply. The reliable availability and consistent quality of this intermediate are therefore essential for the pharmaceutical manufacturing chain.

Molecular Mechanisms of Biological Activity Research Hypotheses and Findings

Investigation of Antimetabolite Properties

Research into the antimetabolite properties of 2-(2-chloropyrimidin-5-yl)acetic acid is predicated on the structural similarity of the pyrimidine (B1678525) core to the endogenous pyrimidines uracil (B121893), cytosine, and thymine, which are fundamental components of nucleic acids. It is hypothesized that, like other pyrimidine analogs, this compound could interfere with the synthesis or function of nucleic acids, thereby exerting cytotoxic or antimicrobial effects.

Enzyme Inhibition Studies

The potential for this compound to act as an enzyme inhibitor is a significant area of research, with studies focusing on its interaction with enzymes involved in key pathological processes.

Interaction with Specific Enzymes

The presence of the electrophilic 2-chloropyrimidine (B141910) ring suggests a potential for covalent interaction with nucleophilic residues, such as cysteine, within the active sites of certain enzymes. acs.org This has led to investigations into its inhibitory effects on various enzyme families.

Kinases: A number of chloropyrimidine derivatives have been identified as covalent inhibitors of kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer. acs.orgnih.gov It is hypothesized that this compound may target specific kinases, although the exact targets are yet to be fully elucidated.

Glutathione Reductase (GR) and Glutathione S-Transferase (GST): Studies on similar pyrimidine derivatives have demonstrated inhibitory activity against GR and GST, enzymes critical for maintaining cellular redox balance and detoxification. juniperpublishers.comjournalagent.com Inhibition of these enzymes can lead to increased oxidative stress and cellular damage, a potential mechanism for anticancer activity.

Cyclooxygenases (COX): The anti-inflammatory potential of pyrimidine derivatives is often linked to their ability to inhibit COX-1 and COX-2 enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. nih.govmdpi.comnih.gov

Modulation of Enzymatic Activity

The interaction of this compound with target enzymes is thought to modulate their activity, leading to downstream biological effects. The mode of inhibition can be either reversible or irreversible, depending on the nature of the interaction. For instance, covalent binding to a cysteine residue would result in irreversible inhibition. acs.org The acetic acid moiety may also contribute to binding affinity and specificity within the enzyme's active site.

Receptor Binding Affinity and Ligand-Receptor Interactions

The ability of this compound to bind to specific receptors is another avenue of investigation for understanding its biological effects.

Targeting Inflammatory Pathways

The anti-inflammatory activity of pyrimidine derivatives is well-documented and is often mediated by the inhibition of key inflammatory pathways. nih.govrsc.org It is hypothesized that this compound may interact with receptors involved in the inflammatory cascade, leading to a reduction in the production of inflammatory mediators such as cytokines and chemokines. nih.gov

Interaction with Microbial Resistance Mechanisms

The antimicrobial potential of chloropyrimidine derivatives has been explored, with some compounds showing efficacy against various bacterial and fungal strains. nih.govnih.gov The mechanism of action is thought to involve the disruption of essential microbial processes. It is hypothesized that this compound could interfere with microbial resistance mechanisms, such as those involving efflux pumps or enzymatic inactivation of antimicrobial agents, although specific data for this compound is not yet available.

Data Tables

Table 1: Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme Target | Putative IC₅₀ (µM) | Putative Mode of Inhibition |

| Cyclooxygenase-2 (COX-2) | 15.5 | Competitive |

| Glutathione Reductase (GR) | 25.2 | Non-competitive |

| Mitogen-activated protein kinase kinase 1 (MSK1) | 8.7 | Covalent |

This data is hypothetical and based on the activities of structurally related pyrimidine derivatives. Specific experimental values for this compound are not currently available in published literature.

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor | Putative Binding Affinity (Kᵢ, nM) |

| Toll-like receptor 4 (TLR4) | 150 |

| Tumor necrosis factor receptor 1 (TNFR1) | 320 |

This data is hypothetical and based on the activities of structurally related pyrimidine derivatives. Specific experimental values for this compound are not currently available in published literature.

CRTH2 Receptor Antagonism of Pyrimidine-Containing Structures

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2), is a G-protein-coupled receptor that plays a significant role in allergic inflammation. Antagonists of the CRTH2 receptor are of considerable interest for the treatment of conditions such as asthma and allergic rhinitis. The general structure of many CRTH2 antagonists often includes a carboxylic acid moiety, which is believed to mimic the endogenous ligand, prostaglandin D₂ (PGD₂), by interacting with a key arginine residue in the receptor's binding site.

Given that this compound possesses an acetic acid group, it is hypothesized that this compound could potentially act as a CRTH2 receptor antagonist. The pyrimidine ring system can serve as a rigid scaffold to orient the acetic acid side chain appropriately for interaction with the receptor. Research on other acetic acid-based CRTH2 antagonists, such as thienopyrrole acetic acids, supports the importance of the acidic functional group in receptor binding. While direct studies on this compound are not available, its structural features align with the pharmacophore models for CRTH2 antagonism.

Interaction with Specific Proteins and Biological Targets

The interaction of small molecules with specific proteins is the cornerstone of their biological effects. For this compound, its potential protein targets can be inferred from studies on related pyrimidine derivatives.

| Potential Protein Target Class | Rationale for Interaction with this compound |

| Kinases | The pyrimidine core is a well-known scaffold in the design of kinase inhibitors. |

| CRTH2 Receptor | The acetic acid moiety is a key feature for binding to this receptor. |

| Microbial Enzymes | Pyrimidine derivatives have shown the ability to inhibit various microbial enzymes. |

The chloro-substituent on the pyrimidine ring can also play a crucial role in protein binding, potentially forming halogen bonds or acting as a key recognition element in a binding pocket.

Mechanistic Insights into Antimicrobial Properties

Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities. The proposed mechanisms for these effects are varied and often depend on the specific substitutions on the pyrimidine ring.

One general mechanism involves the interference with nucleic acid synthesis. The structural similarity of the pyrimidine core to the natural pyrimidine bases (cytosine, thymine, and uracil) could lead to the inhibition of enzymes involved in DNA and RNA synthesis, thereby halting microbial growth.

Another hypothesized mechanism is the inhibition of essential microbial enzymes. The specific structure of this compound, with its chloro and acetic acid functionalities, could allow it to bind to and inhibit enzymes crucial for microbial survival, although the specific enzymes targeted by this compound have not been identified.

Anti-inflammatory Action at a Molecular Level

The anti-inflammatory properties of pyrimidine derivatives are well-documented. A primary mechanism is the inhibition of key inflammatory mediators. This can occur through several pathways:

Inhibition of Pro-inflammatory Cytokines: Pyrimidine derivatives have been shown to suppress the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).

Modulation of Inflammatory Enzymes: Inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade, is another potential mechanism. The acetic acid moiety in this compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Interference with Signaling Pathways: The NF-κB signaling pathway is a critical regulator of inflammation. Some pyrimidine compounds have been found to inhibit the activation of NF-κB, leading to a downstream reduction in the expression of inflammatory genes.

While direct evidence for this compound is lacking, its structural components suggest a potential to engage in these anti-inflammatory mechanisms.

Induction of Apoptosis in Cellular Systems (General Pyrimidine Derivatives)

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a key strategy in cancer therapy. Numerous pyrimidine derivatives have been investigated for their ability to induce apoptosis in cancer cells.

The molecular mechanisms underlying the pro-apoptotic effects of pyrimidine derivatives often involve:

Activation of Caspases: These are a family of proteases that execute the apoptotic program.

Modulation of Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Pyrimidine derivatives can shift the balance towards apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic ones.

Cell Cycle Arrest: Many pyrimidine-based compounds can cause cancer cells to arrest at specific phases of the cell cycle, which can subsequently trigger apoptosis.

The potential for this compound to induce apoptosis would likely depend on its ability to interact with these key regulatory proteins, a subject that warrants further investigation.

Interference with Cellular Processes

Beyond specific receptor or enzyme interactions, this compound may interfere with broader cellular processes. The acetic acid component, as a weak organic acid, has been shown in other contexts to induce cellular stress, particularly at higher concentrations. This can lead to a variety of cellular responses, including alterations in intracellular pH, disruption of mitochondrial function, and the generation of reactive oxygen species (ROS).

The pyrimidine moiety can also contribute to interference with cellular processes by intercalating with DNA or inhibiting enzymes involved in cellular metabolism. The combination of the pyrimidine core and the acetic acid side chain in this compound presents a unique chemical entity whose precise impact on cellular functions remains an area for future research.

Medicinal Chemistry and Rational Drug Design Principles

Structure-Activity Relationship (SAR) Studies of Pyrimidine (B1678525) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. researchgate.netopenaccessjournals.comufrj.br The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrimidine ring. ufrj.br

The 2-(2-Chloropyrimidin-5-yl)acetic acid moiety offers several points for modification to explore SAR. The chlorine atom at the C-2 position is a key reactive site. Nucleophilic substitution reactions at this position allow for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols. mdpi.com The nature of the substituent introduced at this position can significantly impact the molecule's interaction with its biological target. For instance, the introduction of different amine functionalities can modulate hydrogen bonding interactions and steric complementarity within a receptor's binding pocket.

The acetic acid side chain at the C-5 position provides another avenue for SAR exploration. The carboxylic acid group itself can participate in crucial hydrogen bonding or ionic interactions with biological targets. Furthermore, it can be converted into various other functional groups, such as esters and amides, to fine-tune the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. nih.gov The length and flexibility of this side chain can also be altered to optimize the orientation of the molecule within the target's active site.

While specific SAR data for derivatives of this compound is not extensively published in readily available literature, the general principles derived from other pyrimidine series are highly applicable. For example, in a series of 2,4-disubstituted pyrimidines, it was found that both steric and electronic properties of the substituents at both C-2 and C-4 positions were critical for cholinesterase inhibition. researchgate.net

Table 1: Illustrative SAR Principles for Pyrimidine Derivatives

| Position of Substitution | Type of Substituent | General Impact on Activity |

| C-2 | Amines, Alkoxy groups | Modulates hydrogen bonding and steric interactions. mdpi.com |

| C-4 | Aryl amines, Alkyl amines | Influences selectivity and potency. researchgate.net |

| C-5 | Carboxylic acids, Amides | Affects physicochemical properties and target interactions. nih.gov |

Design of Novel Scaffolds for Therapeutic Applications

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. achemblock.comnih.gov The compound this compound serves as an excellent starting material for the design of novel and complex molecular scaffolds.

The reactivity of the 2-chloro position allows for the facile construction of fused ring systems. For example, intramolecular cyclization reactions can lead to the formation of bicyclic and tricyclic scaffolds, such as pyrimido[4,5-c]pyridazines or other fused heterocyclic systems. These novel scaffolds can present unique three-dimensional arrangements of functional groups, enabling them to interact with biological targets in ways that the parent monocyclic pyrimidine cannot.

Furthermore, the acetic acid moiety can be utilized as a handle to append larger and more complex chemical entities. Through amide bond formation or other coupling reactions, diverse chemical libraries can be generated, expanding the chemical space around the pyrimidine core. This approach is crucial in the hit-to-lead and lead optimization phases of drug discovery, where the goal is to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The development of novel pyrimidine-based scaffolds has led to compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchgate.net

Bioisosterism and Pyrimidine as a Bioisostere

Bioisosterism is a powerful strategy in drug design where a functional group or a substituent in a lead compound is replaced by another group with similar physical or chemical properties to enhance the desired biological or physicochemical properties of the molecule. The pyrimidine ring itself is often employed as a bioisostere for other aromatic rings, such as phenyl or pyridine (B92270), in drug candidates. nih.gov This substitution can lead to improved pharmacokinetic and pharmacodynamic properties due to the ability of the nitrogen atoms in the pyrimidine ring to form hydrogen bonds.

The this compound molecule contains a carboxylic acid functional group, which is a common target for bioisosteric replacement. The carboxylic acid group is often associated with poor oral bioavailability and rapid metabolism. Replacing it with a suitable bioisostere can mitigate these issues while retaining the key interactions with the biological target. nih.gov Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain acidic heterocycles. nih.gov For instance, the replacement of a carboxylic acid with a tetrazole ring has been a successful strategy in the development of angiotensin II receptor antagonists like losartan. nih.gov

While specific examples of bioisosteric replacement originating from this compound are not widely documented, the principle remains a key consideration in the design of drugs derived from this scaffold. A medicinal chemist might replace the carboxylic acid moiety with a tetrazole to improve metabolic stability or modulate the acidity of the molecule.

Table 2: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Carboxylic Acid (-COOH) | Tetrazole | Improved metabolic stability, similar acidity. nih.gov |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH₂) | Can mimic the hydrogen bonding properties. |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can act as a chelating group for metal ions in enzymes. |

Strategic Incorporation of the this compound Moiety into Drug Candidates

The strategic incorporation of the this compound moiety into drug candidates leverages its inherent reactivity and functionality. The 2-chloro substituent serves as a versatile handle for introducing diversity into a molecule through nucleophilic aromatic substitution reactions. mdpi.com This allows for the systematic exploration of the chemical space around the pyrimidine core to identify compounds with optimal activity and selectivity.

The synthesis of drug candidates often involves a multi-step process where this compound is a key intermediate. For example, the carboxylic acid can be activated and coupled with an amine to form an amide bond, linking the pyrimidine scaffold to another part of the molecule. Subsequently, the 2-chloro position can be functionalized to complete the synthesis of the target compound. This modular approach allows for the efficient generation of libraries of related compounds for biological screening.

Chirality Considerations in Pyrimidine-Based Drug Discovery

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical aspect of drug design and development. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. In many cases, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to adverse effects.

While this compound itself is not chiral, its derivatives can be. Chirality can be introduced, for example, by modifying the acetic acid side chain. If the alpha-carbon of the acetic acid is substituted with another group, it becomes a stereocenter. For instance, the synthesis of 2-arylpropionic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), often involves the creation of a chiral center.

When a chiral center is present in a pyrimidine-based drug candidate, it is crucial to evaluate the activity of the individual enantiomers. The development of a single-enantiomer drug can lead to a better therapeutic index, a more predictable pharmacokinetic profile, and a reduced risk of side effects. The Food and Drug Administration (FDA) encourages the development of single-enantiomer drugs and requires thorough investigation of the properties of each enantiomer. Therefore, any drug discovery program based on derivatives of this compound that introduces chirality must incorporate stereoselective synthesis or chiral separation methods to isolate and evaluate the individual stereoisomers.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies

The development of novel and efficient synthetic strategies for 2-(2-chloropyrimidin-5-yl)acetic acid and its derivatives is paramount for facilitating its broader application. Future research could focus on several key areas. One promising approach involves the exploration of C-H activation methodologies. Direct arylation of acetic acid derivatives with 2,5-dichloropyrimidine (B52856) could offer a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.

Furthermore, flow chemistry presents a compelling avenue for the synthesis of this compound. Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields, higher purity, and safer handling of reactive intermediates. The development of a robust flow synthesis protocol would be a significant step towards the large-scale and cost-effective production of this compound, thereby making it more accessible for various research and development endeavors.

Comprehensive Mechanistic Investigations of Biological Interactions

While the pyrimidine (B1678525) core is a well-established pharmacophore present in numerous bioactive molecules, the specific biological interactions of this compound remain largely uncharacterized. Future investigations should aim to elucidate its mechanism of action at a molecular level. This could involve screening the compound against a wide range of biological targets, such as kinases, proteases, and metabolic enzymes, which are often implicated in various diseases.

Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) could be employed to identify direct binding partners and quantify the thermodynamics and kinetics of these interactions. Moreover, cellular and in vivo studies will be crucial to understand how the compound affects signaling pathways and physiological processes. A deeper understanding of its biological activity could pave the way for its development as a novel therapeutic agent or a chemical probe for studying complex biological systems.

Development of Targeted Derivatives

The chemical structure of this compound offers multiple points for modification, making it an ideal scaffold for the development of targeted derivatives. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as amides, esters, and hydroxamic acids, to modulate the compound's physicochemical properties and biological activity. For instance, amide coupling with various amines can generate a library of derivatives with diverse substituents, which can be screened for enhanced potency or selectivity against a specific biological target.

The chlorine atom at the 2-position of the pyrimidine ring is another key handle for derivatization. Nucleophilic aromatic substitution (SNAr) reactions can be used to introduce a wide array of functionalities, including amino, alkoxy, and thioether groups. This allows for the fine-tuning of the electronic and steric properties of the molecule, which can significantly impact its binding affinity and pharmacokinetic profile. The synthesis and evaluation of such derivatives are critical for optimizing the compound for specific applications. nih.govsapub.orgresearchgate.net

Integration with Computational Drug Discovery Pipelines

Computational methods are increasingly integral to modern drug discovery, offering a rapid and cost-effective means to identify and optimize lead compounds. nih.govbeilstein-journals.org The integration of this compound into computational drug discovery pipelines represents a significant opportunity. Structure-based drug design (SBDD) approaches, such as molecular docking and molecular dynamics (MD) simulations, can be used to predict the binding mode of the compound and its derivatives to the active site of a target protein. beilstein-journals.org This information can guide the rational design of new analogs with improved binding affinity and selectivity.

Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can also be employed to identify the key structural features required for biological activity. By combining computational predictions with experimental validation, the drug discovery process can be significantly accelerated. The development of a comprehensive computational model for this compound and its derivatives would be a valuable resource for the scientific community.

Exploration in Emerging Fields of Chemical Biology

The unique chemical properties of this compound make it a promising candidate for exploration in emerging fields of chemical biology. For example, its ability to be readily derivatized could be exploited for the development of chemical probes to study biological processes. By attaching a fluorescent dye or a biotin (B1667282) tag, the compound could be used to visualize and identify its cellular targets.